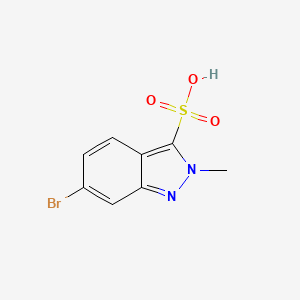

6-Bromo-2-methyl-indazole-3-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-2-methyl-indazole-3-sulfonic acid” is a chemical compound with the molecular formula C8H7BrN2O3S . It has a molecular weight of 291.12 and is considered a derivative of indazole .

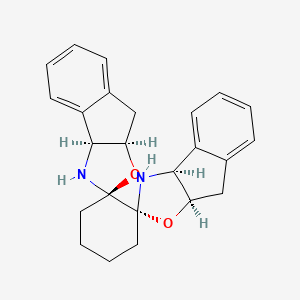

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indazole core, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The compound is substituted at the 6th position with a bromine atom, at the 2nd position with a methyl group, and at the 3rd position with a sulfonic acid group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, indazole derivatives in general have been known to undergo various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and more .Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

Sulfonic acids are crucial in developing analytical methods for determining antioxidant activity. Techniques such as the ABTS and DPPH assays, which involve sulfonic acid derivatives, are extensively used to evaluate the antioxidant capacity of various samples. These methods rely on spectrophotometry to assess chemical reactions indicative of antioxidant activity, offering valuable insights for food engineering, medicine, and pharmacy applications (Munteanu & Apetrei, 2021).

Environmental Degradation of Polyfluoroalkyl Chemicals

Research on the environmental degradation of polyfluoroalkyl chemicals, which include sulfonic acid derivatives, highlights the microbial and abiotic processes that break down these compounds into perfluoroalkyl acids (PFAs). Understanding these pathways is essential for assessing the environmental fate and potential toxicity of these persistent chemicals (Liu & Avendaño, 2013).

Redox Mediators in Pollution Treatment

Sulfonic acid derivatives act as redox mediators in enzymatic systems for the treatment of organic pollutants in wastewater. These mediators enhance the efficiency of enzymatic degradation of recalcitrant compounds, highlighting the potential of sulfonic acid derivatives in environmental remediation technologies (Husain & Husain, 2007).

Developmental Toxicity of Perfluoroalkyl Acids

Studies on the developmental toxicity of perfluoroalkyl acids, such as sulfonates, provide critical data for understanding the potential health risks associated with exposure to these compounds. Research in this area contributes to the risk assessment and regulation of perfluoroalkyl and polyfluoroalkyl substances due to their widespread prevalence and persistence in the environment (Lau, Butenhoff, & Rogers, 2004).

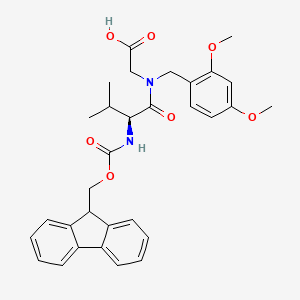

Novel Synthesis and Pharmaceutical Applications

Indazole derivatives, including those with sulfonic acid groups, have been explored for their pharmaceutical applications, highlighting their potential in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, making them candidates for anticancer, anti-inflammatory, and other drug developments (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for “6-Bromo-2-methyl-indazole-3-sulfonic acid” are not detailed in the sources retrieved, indazole derivatives are a major area of interest in medicinal chemistry . They are being developed for different therapeutic actions and are considered potential scaffolds in the pharmaceutical sector .

Propriétés

IUPAC Name |

6-bromo-2-methylindazole-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3S/c1-11-8(15(12,13)14)6-3-2-5(9)4-7(6)10-11/h2-4H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZJOJBAKCBNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)